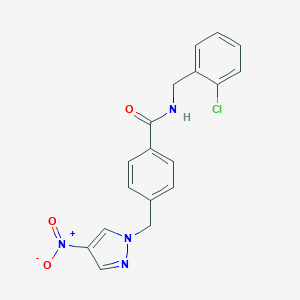
1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which play a crucial role in various cellular processes. It has also been shown to modulate the activity of certain receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function. Additionally, it has been shown to have cardioprotective effects and improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide in lab experiments is its high purity and high yield. It is also a relatively stable compound, which makes it easy to handle and store. However, one of the main limitations of using this compound in lab experiments is its high cost. It is also a synthetic compound, which means that it may not accurately represent the biological processes that occur in vivo.
Direcciones Futuras
There are several future directions for the study of 1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide. One direction is to further investigate its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on cellular processes. Additionally, future studies could focus on developing more cost-effective and efficient synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-methylbenzylhydrazine with ethyl 3-oxobutanoate followed by the reaction of the resulting product with methyl isobutyrylacetate. The final product is obtained by reacting the intermediate product with ethyl chloroformate. The synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in the fields of pharmacology, biochemistry, and physiology. It has been used as a tool compound to study the function of certain enzymes and receptors in the body. It has also been studied for its potential use in the treatment of various diseases.
Propiedades
Nombre del producto |
1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-ethyl-3-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-4-18-10-14(12(3)17-18)15(19)16-9-13-7-5-11(2)6-8-13/h5-8,10H,4,9H2,1-3H3,(H,16,19) |
Clave InChI |
STQWTDQABCVTIA-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C(=O)NCC2=CC=C(C=C2)C |
SMILES canónico |
CCN1C=C(C(=N1)C)C(=O)NCC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)

![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)
![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)




![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide](/img/structure/B213815.png)

![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213817.png)
![4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213820.png)
